molecular formula C12H15NO B559601 8-Hydroxyjulolidine CAS No. 41175-50-2

8-Hydroxyjulolidine

Cat. No.: B559601
CAS No.: 41175-50-2
M. Wt: 189.25 g/mol
InChI Key: FOFUWJNBAQJABO-UHFFFAOYSA-N
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Description

8-Hydroxyjulolidine, also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol, is a heterocyclic compound with the molecular formula C12H15NO. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position. This compound is known for its applications in fluorescence chemosensors and electrochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxyjulolidine can be synthesized through a one-step cyclization reaction involving 3-aminophenol or 1,3-dihydroxyaniline with 1,3-dihalopropane or its analogs. The reaction typically requires the presence of halogen, acyloxyl, sulfonyloxyl, or phosphoryloxyl groups as intermediates .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyjulolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Hydroxyjulolidine primarily involves its role as a chromophore in fluorescence chemosensors. The hydroxyl group at the 8th position plays a crucial role in the electrochemical switching fluorescence study. The compound interacts with various molecular targets and pathways, leading to changes in fluorescence properties .

Comparison with Similar Compounds

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h5-6,14H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUWJNBAQJABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C(C=C2)O)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068286
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41175-50-2
Record name 8-Hydroxyjulolidine
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URL https://commonchemistry.cas.org/detail?cas_rn=41175-50-2
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Record name 8-Hydroxyjulolidine
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Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
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Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
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Record name 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol
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Record name 8-HYDROXYJULOLIDINE
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Synthesis routes and methods I

Procedure details

According to a procedure similar to that of Embodiment 1, a mixture of m-aminophenol (116 mg, 1 mmol), 1-bromo-3-chloropropane (0.48 g, 0.3 ml, 3 mmol), dodecylbenzenesulfonic acid sodium salt (349 mg, 1 mmol) and a buffer solution prepared by dissolving 1.50 g (4 mmol) of Na2HPO4 12H2O and 0.60 g (4 mmol) of NaH2PO42H2O in water (10 ml) was heated and refluxed for 12 hours. After silica gel column chromatography, 8-hydroxyjulolidine (28 mg) was obtained in 15% yield.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to a procedure similar to that of Embodiment 1, a mixture of m-aminophenol (5.0 g, 46 mmol), 1 -bromo-3-chloropropane (23.9 g, 15 ml, 151 mmol) and N,N-dimethylformamide (15 ml) was heated and refluxed for 15 hours. After silica gel column chromatography, 8-hydroxyjulolidine (5.5 g) was obtained in 62% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to a procedure similar to that of Embodiment 5, a mixture of m-aminophenol (5.0 g, 45.8 mmol), 1-bromo-3-chloropropane (23.9 g, 15 ml, 150 mmol) and ethanol (50 ml) was heated and refluxed. NaHCO3 (10.0 g, 119 mmol) aqueous solution (20 ml) was added slowly. After 24 hours of reflux, 3.4 g of 8-hydroxyjulolidine was obtained in 39% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

m-Aminophenol (1.1 g, 10 mmol), 1-bromo-3-chloropropane (4.8 g, 3 ml, 30 mmol) and ethanol (10 ml) were placed in a 100 ml two-necked round-bottomed flask. The mixture was heated and refluxed for 11 hours, during which an NaHCO3 aqueous solution (2.0 g, 20 ml, 23 mmol) was added. The mixture was further heated and refluxed for 37 hours. The solvent was removed by distillation under reduced pressure. The resulting crude product was extracted with hexane by a solid-liquid continuous extraction to give 8-hydroxyjulolidine (661 mg) in 35% yield.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What makes 8-hydroxyjulolidine suitable for sensing applications?

A1: this compound exhibits fluorescence properties that change upon interaction with specific ions. This makes it an attractive building block for fluorescent probes. For example, researchers have designed probes incorporating this compound that selectively detect ions like HSO4-, Al3+, Cu2+, and Hg2+ in aqueous solutions. [, , , , , ] These probes often utilize Schiff base formation, where the aldehyde group of this compound-9-carboxaldehyde reacts with an amine group, leading to a change in fluorescence upon ion binding.

Q2: How does the structure of this compound contribute to its sensing ability?

A2: The structure of this compound, specifically the hydroxyl group and the nitrogen atom in the julolidine moiety, often enables the formation of intramolecular hydrogen bonds with specific ions. [, , ] This interaction, in combination with potential for extended conjugation through Schiff base formation, influences the molecule's electronic structure and thus its fluorescence properties.

Q3: Can you give a specific example of how this compound is used to detect a particular ion?

A3: A probe synthesized by coupling this compound-9-carboxaldehyde with 2-amino-1,3-propanediol demonstrated high selectivity for HSO4- in water. [] This selectivity stems from the specific interactions between the probe and HSO4-, leading to a distinct change in its UV-Vis absorption spectrum.

Q4: Beyond ion sensing, how else is this compound being utilized in chemical research?

A4: this compound and its derivatives are also explored as ligands in coordination chemistry. [, ] For instance, complexes with 3d transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. [] These complexes showcase the versatility of this compound in coordinating with metal ions, opening possibilities for applications in catalysis and materials science.

Q5: Are there any studies on the optical properties of this compound-based metal complexes?

A5: Yes, researchers have investigated the absorption and photoluminescence properties of this compound-based metal complexes. [, ] The interaction between the ligand and the metal center influences the electronic structure of the complex, potentially leading to interesting optical properties.

Q6: Has this compound been incorporated into larger molecular structures?

A6: Yes, researchers have synthesized a fluorescent probe containing this compound linked to coumarin 343 via a PEG linker. [] This example highlights the potential of incorporating this compound into larger systems, broadening its potential applications in areas like bioimaging.

Q7: What computational chemistry methods have been employed to study this compound?

A7: Density functional theory (DFT) calculations have been used to optimize the structure of this compound and compare it with experimental data from X-ray crystallography. [] Such calculations provide insights into the molecule's electronic structure and its interactions with other molecules or ions.

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